molecular formula C16H16ClNO3 B4827171 2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide

2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide

Cat. No.: B4827171
M. Wt: 305.75 g/mol
InChI Key: RDTZMMDWCHNDLN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxyethoxy group, and a phenyl ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 4-(2-methoxyethoxy)aniline.

    Reaction: The 2-chlorobenzoyl chloride is reacted with 4-(2-methoxyethoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.

    Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzamide core can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar benzamide core but with different substituents, leading to distinct chemical and biological properties.

    2-chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine: Another related compound with a quinazoline ring system, which may exhibit different pharmacological activities.

Uniqueness

2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzamide derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-10-11-21-13-8-6-12(7-9-13)18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTZMMDWCHNDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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